molecular formula C9H11NO3 B3326585 Methyl (2S)-2-amino-2-(4-hydroxyphenyl)acetate CAS No. 26531-82-8

Methyl (2S)-2-amino-2-(4-hydroxyphenyl)acetate

Cat. No.: B3326585
CAS No.: 26531-82-8
M. Wt: 181.19 g/mol
InChI Key: SZBDOFWNZVHVGR-QMMMGPOBSA-N
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Description

A Valued Chiral Building Block

In the field of organic synthesis, the demand for enantiomerically pure compounds is paramount, especially in the development of pharmaceuticals. The stereochemistry of a drug molecule dictates its interaction with chiral biological targets such as enzymes and receptors. The (S)-enantiomer of a compound can exhibit the desired therapeutic effect, while the (R)-enantiomer may be inactive or even elicit undesirable side effects.

Methyl (2S)-2-amino-2-(4-hydroxyphenyl)acetate serves as a valuable chiral pool starting material. Its pre-defined stereocenter allows for the synthesis of target molecules with a specific, desired stereochemistry, obviating the need for challenging and often inefficient chiral separations of racemic mixtures later in the synthetic sequence. The presence of multiple functional groups—the amino group, the ester, and the phenolic hydroxyl group—provides versatile handles for further chemical transformations, making it an attractive starting point for the synthesis of a variety of complex, stereochemically defined molecules.

A Precursor to β-Lactam Antibiotics

The most prominent role of this compound is as a key intermediate in the semi-synthesis of several essential β-lactam antibiotics. This class of antibiotics, which includes penicillins and cephalosporins, is characterized by a four-membered lactam ring and is a cornerstone of modern medicine in combating bacterial infections.

The (S)-configuration of the α-amino group in the side chain of these antibiotics is crucial for their antibacterial activity. This specific orientation allows the antibiotic molecule to effectively mimic the D-alanyl-D-alanine terminus of the peptidoglycan precursor, thereby enabling it to bind to and inhibit the action of penicillin-binding proteins (PBPs), enzymes that are essential for the synthesis of the bacterial cell wall.

This compound provides the necessary chiral side chain for two widely used antibiotics:

Amoxicillin (B794): In the synthesis of amoxicillin, the amino group of this compound is acylated with 6-aminopenicillanic acid (6-APA), the core of the penicillin molecule.

Cefadroxil (B1668780): Similarly, for cefadroxil, the acylation is carried out with 7-aminodesacetoxycephalosporanic acid (7-ADCA), the cephalosporin (B10832234) nucleus.

The direct incorporation of this enantiomerically pure side-chain precursor ensures that the final antibiotic product possesses the correct stereochemistry for optimal therapeutic efficacy.

Properties

IUPAC Name

methyl (2S)-2-amino-2-(4-hydroxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-13-9(12)8(10)6-2-4-7(11)5-3-6/h2-5,8,11H,10H2,1H3/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZBDOFWNZVHVGR-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](C1=CC=C(C=C1)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37763-23-8
Record name Methyl (R)-amino(4-hydroxyphenyl)acetate
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Role in Complex Molecular Architecture

The utility of Methyl (2S)-2-amino-2-(4-hydroxyphenyl)acetate extends to its role as a precursor in the construction of these complex antibiotic structures through both chemical and enzymatic methods.

The synthesis of amoxicillin (B794) and cefadroxil (B1668780) from this compound can be achieved through traditional chemical methods, often involving the activation of the carboxylic acid of the side chain (or the corresponding amino-protected derivative) and subsequent coupling with the β-lactam nucleus. However, these methods can require harsh reaction conditions and the use of protecting groups, leading to environmental concerns and increased production costs.

A significant advancement in this area has been the development of enzymatic synthesis routes, which are considered more environmentally friendly and efficient. nih.gov The kinetically controlled synthesis of amoxicillin and cefadroxil is catalyzed by penicillin G acylase (PGA). mdpi.comsharif.edu In this process, the enzyme facilitates the acylation of the β-lactam nucleus (6-APA or 7-ADCA) with this compound. mdpi.comsharif.edu

The enzymatic process offers several advantages, including:

High stereoselectivity: The enzyme specifically recognizes the (S)-enantiomer of the side-chain precursor, ensuring the formation of the desired stereoisomer of the antibiotic.

Milder reaction conditions: Enzymatic reactions are typically carried out in aqueous media at or near neutral pH and moderate temperatures, reducing energy consumption and the need for hazardous organic solvents. sharif.edu

Fewer side reactions: The high specificity of the enzyme minimizes the formation of byproducts, simplifying purification processes.

The general mechanism for the enzymatic synthesis involves the formation of an acyl-enzyme intermediate between the penicillin G acylase and the side-chain ester, followed by the nucleophilic attack of the amino group of the β-lactam nucleus to form the final antibiotic product. mdpi.com

Advanced Analytical Methodologies for Structural and Stereochemical Elucidation

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of Methyl (2S)-2-amino-2-(4-hydroxyphenyl)acetate, particularly for determining its enantiomeric purity and for quantification. The separation of enantiomers, which possess identical physical and chemical properties in an achiral environment, necessitates the use of a chiral selector. This is most commonly achieved through the use of chiral stationary phases (CSPs) in HPLC.

Chiral Stationary Phases

The successful enantioseparation of amino acid esters like this compound relies on the selection of an appropriate chiral stationary phase. Several classes of CSPs have proven effective for the resolution of such compounds.

Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose (B160209), such as cellulose tris(3,5-dimethylphenylcarbamate) and amylose tris(3,5-dimethylphenylcarbamate), are widely used for the chiral separation of a broad range of compounds, including amino acid derivatives. yakhak.orgresearchgate.net The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical polymer structure.

Macrocyclic Glycopeptide-based CSPs: CSPs based on antibiotics like teicoplanin and vancomycin (B549263) are particularly effective for the separation of underivatized amino acids and their derivatives. sigmaaldrich.com These CSPs possess multiple chiral centers and functional groups, allowing for a variety of interactions, including ionic interactions, hydrogen bonding, and inclusion complexing, which contribute to chiral recognition.

Cyclodextrin-based CSPs: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with guest molecules. Derivatized cyclodextrins bonded to a solid support can effectively separate enantiomers based on the differential fit of the enantiomers within the chiral cavity.

The choice of the specific CSP and the mobile phase conditions are critical for achieving optimal separation.

Method Development and Validation for Purity Assessment

The development of a robust and reliable HPLC method for the assessment of the enantiomeric purity of this compound requires careful optimization of chromatographic conditions. This is followed by a thorough validation process to ensure the method is fit for its intended purpose, adhering to guidelines such as those from the International Council for Harmonisation (ICH).

Method Development involves the systematic investigation of various parameters to achieve the desired separation. Key considerations include:

Column Selection: Based on the properties of the analyte, a suitable chiral stationary phase is chosen. For amino acid esters, polysaccharide-based or macrocyclic glycopeptide-based columns are often the first choice.

Mobile Phase Composition: The choice of organic modifier (e.g., acetonitrile, methanol, ethanol), its proportion with the aqueous or non-polar phase, and the use of additives (e.g., acids, bases, buffers) are optimized to fine-tune retention and selectivity.

Flow Rate and Temperature: These parameters can influence the efficiency and resolution of the separation.

Method Validation establishes the performance characteristics of the developed method. The following parameters are typically evaluated:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, including its enantiomer and potential impurities.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

A typical validation summary for a chiral HPLC method for an amino acid ester might look like the following interactive table, which is based on representative data for similar compounds. yakhak.orgbanglajol.infonih.gov

HPLC Method Validation Parameters

ParameterAcceptance CriteriaTypical Result
Linearity (r²)≥ 0.9980.999
Accuracy (% Recovery)98.0 - 102.0%100.5%
Precision (RSD %)≤ 2.0%< 1.5%
LOD (µg/mL)-2.54
LOQ (µg/mL)-7.68

Mass Spectrometry (MS) for Confirmation and Isotopic Labeling Studies

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the confirmation of the molecular weight and elemental composition of this compound. When coupled with a separation technique like HPLC (LC-MS), it can provide both chromatographic and mass spectral data, enhancing the confidence in the identification of the compound and its impurities.

The fragmentation pattern of the molecule under specific ionization conditions (e.g., electron ionization or electrospray ionization) can provide valuable structural information. For an ester like this compound, characteristic fragmentation pathways would involve the loss of the methoxy (B1213986) group (-OCH3) or the entire ester group (-COOCH3), as well as cleavages at the benzylic position. libretexts.orgchemguide.co.uk

Isotopic labeling studies utilize isotopes (e.g., ¹³C, ¹⁵N, ²H) to trace the metabolic pathways or reaction mechanisms involving the compound. In the context of this compound, isotopic labeling could be used to:

Elucidate its biosynthetic pathway in a biological system.

Serve as an internal standard for quantitative analysis by mass spectrometry, improving the accuracy and precision of the measurement.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, NOESY for Stereochemistry)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. While one-dimensional (1D) NMR (¹H and ¹³C) provides essential information about the chemical environment of the atoms in the molecule, advanced two-dimensional (2D) NMR techniques are crucial for unambiguously assigning all signals and determining the stereochemistry.

For this compound, the following NMR experiments would be particularly informative:

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The aromatic protons would appear as a characteristic pattern, and the methoxy and alpha-proton signals would be distinct. libretexts.org

¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

COSY (Correlation Spectroscopy): A 2D experiment that reveals proton-proton coupling relationships, helping to establish the connectivity of protons within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates directly bonded proton and carbon atoms. core.ac.uk

HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows correlations between protons and carbons that are separated by two or three bonds, which is invaluable for piecing together the carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique is particularly powerful for determining stereochemistry. It detects spatial proximity between protons. For a chiral center, the relative stereochemistry can be determined by observing NOEs between specific protons. To determine the absolute configuration, chiral derivatizing agents can be used to create diastereomers, which will exhibit distinct NOE patterns.

Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) for Absolute Configuration Determination

Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are chiroptical techniques that are exceptionally well-suited for determining the absolute configuration of chiral molecules in solution.

Circular Dichroism (CD): This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the three-dimensional structure of the molecule. By comparing the experimental CD spectrum of an unknown enantiomer with the known spectrum of a standard or with a spectrum predicted by quantum chemical calculations, the absolute configuration (R or S) can be determined. mtoz-biolabs.comnih.gov

Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of CD, measuring the differential absorption of left and right circularly polarized infrared radiation. VCD provides a wealth of structural information due to the numerous vibrational bands in the mid-infrared region. The experimental VCD spectrum can be compared with theoretical spectra calculated for a specific enantiomer using density functional theory (DFT), allowing for a confident assignment of the absolute configuration. nih.govrsc.org

X-ray Crystallography for Solid-State Structure and Chiral Confirmation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.govnih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed map of the electron density can be generated, revealing the precise positions of all atoms in the molecule.

For this compound, a successful X-ray crystallographic analysis would provide:

Unambiguous confirmation of the molecular structure and connectivity.

The absolute configuration of the chiral center. This is typically determined using anomalous dispersion effects.

Detailed information about bond lengths, bond angles, and torsion angles.

Information about the packing of molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding.

The successful growth of a high-quality single crystal is a prerequisite for this powerful technique.

Reaction Chemistry and Derivatization Studies

Functional Group Reactivity and Transformations

The distinct reactivity of the amino, hydroxyl, and ester moieties allows for selective modifications, a crucial aspect in the design of synthetic routes.

The nucleophilic amino group is often the most reactive site and typically requires protection to prevent unwanted side reactions during the modification of other parts of the molecule. Common protecting groups for amino acids and their esters include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc).

Boc Protection: The Boc group is introduced by reacting the amino ester with di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a base. This acid-labile group is readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent. The formation of Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate is a common strategy in peptide synthesis.

Cbz Protection: The Cbz group is installed using benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions. A key advantage of the Cbz group is its stability under a range of conditions and its facile removal by catalytic hydrogenation (e.g., using H₂ with a palladium catalyst), a method that is orthogonal to the deprotection of many other protecting groups.

Fmoc Protection: For syntheses requiring very mild deprotection conditions, the base-labile Fmoc group is often employed. It is introduced using Fmoc-chloride or Fmoc-succinimide and is typically cleaved by treatment with a secondary amine, such as piperidine.

Protecting GroupReagent for ProtectionDeprotection Conditions
BocDi-tert-butyl dicarbonate ((Boc)₂O)Mild acid (e.g., TFA, HCl)
CbzBenzyl chloroformate (Cbz-Cl)Catalytic hydrogenation (H₂/Pd)
FmocFmoc-Cl or Fmoc-OSuBase (e.g., Piperidine)

The phenolic hydroxyl group exhibits moderate acidity and can be functionalized through various reactions, most notably alkylation and acylation, to introduce new functionalities or to protect it during subsequent transformations.

Alkylation: O-alkylation of the phenolic hydroxyl group can be achieved using alkyl halides in the presence of a base. To ensure selectivity, the more nucleophilic amino group must first be protected. Common bases used for this transformation include potassium carbonate or sodium hydride. The choice of alkylating agent allows for the introduction of a wide range of substituents.

Acylation: The phenolic hydroxyl can be acylated to form esters using acyl chlorides or anhydrides. This reaction is often carried out in the presence of a base like pyridine (B92270) or triethylamine. Chemoselective O-acylation of hydroxyamino acids can also be achieved under strongly acidic conditions, where the amino group is protonated and thus deactivated towards acylation.

The methyl ester group can be readily transformed into other functional groups, primarily through hydrolysis to the corresponding carboxylic acid or via transesterification to other esters.

Ester Hydrolysis: The methyl ester can be hydrolyzed to (2S)-2-amino-2-(4-hydroxyphenyl)acetic acid under either acidic or basic conditions. Basic hydrolysis, using reagents like lithium hydroxide (B78521) or sodium hydroxide in a water/organic solvent mixture, is common. Enzymatic hydrolysis, particularly using penicillin G acylase, is a highly specific and mild method employed in industrial processes, especially in the context of antibiotic synthesis. This enzymatic approach is often preferred due to its high stereoselectivity and avoidance of harsh reaction conditions.

Transesterification: The methyl ester can be converted to other alkyl esters through transesterification. This reaction is typically catalyzed by either an acid or a base and is driven to completion by using a large excess of the desired alcohol. For instance, treatment with ethanol (B145695) in the presence of an acid catalyst will yield the corresponding ethyl ester.

Stereochemical Stability and Racemization Pathways

Maintaining the stereochemical integrity at the α-carbon is paramount in the synthesis of chiral molecules. The (2S) configuration of Methyl (2S)-2-amino-2-(4-hydroxyphenyl)acetate is generally stable under neutral and mildly acidic or basic conditions. However, racemization can occur under certain conditions, particularly those involving strong bases or elevated temperatures.

The α-proton is susceptible to deprotonation by a strong base, leading to the formation of a planar enolate intermediate. Subsequent reprotonation can occur from either face, resulting in a mixture of (S) and (R) enantiomers. The presence of the aromatic ring can further stabilize this enolate, potentially increasing the propensity for racemization under harsh basic conditions. Therefore, reactions involving the α-carbon or those requiring strong bases must be carefully controlled to preserve the enantiomeric purity of the compound.

Coupling Reactions for Complex Molecule Synthesis (e.g., Amide Bond Formation)

This compound is a valuable precursor for the synthesis of more complex molecules, most notably through the formation of amide bonds. After protection of the amino group and/or the phenolic hydroxyl group, the ester can be hydrolyzed to the corresponding carboxylic acid. This carboxylic acid derivative can then be coupled with various amines to form amide bonds, a cornerstone of peptide synthesis.

Standard peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU), are employed to activate the carboxylic acid for nucleophilic attack by an amine. This strategy is central to the industrial synthesis of amoxicillin (B794), where the corresponding D-(-)-4-hydroxyphenylglycine is coupled with the 6-aminopenicillanic acid (6-APA) nucleus.

Applications As a Chiral Building Block in Organic Synthesis

Precursor in the Synthesis of β-Lactam Antibiotics (e.g., Amoxicillin (B794), Cefadroxil)

The primary and most well-established application of Methyl (2S)-2-amino-2-(4-hydroxyphenyl)acetate is as a direct precursor to the side chain of several semi-synthetic β-lactam antibiotics. This class of drugs, which includes penicillins and cephalosporins, is characterized by a β-lactam ring and is a cornerstone of antibacterial therapy. The specific stereochemistry of the side chain is crucial for the biological activity of these antibiotics.

Amoxicillin , a widely used broad-spectrum antibiotic, is synthesized by the coupling of the D-(-)-p-hydroxyphenylglycine methyl ester side chain with the 6-aminopenicillanic acid (6-APA) nucleus. Similarly, Cefadroxil (B1668780) , a first-generation cephalosporin (B10832234), is produced by attaching the same side chain to the 7-aminodesacetoxycephalosporanic acid (7-ADCA) core. The (2S) configuration of the methyl ester is essential for the efficacy of the final antibiotic product.

The synthesis of these antibiotics has traditionally been achieved through chemical methods. However, enzymatic processes have gained prominence due to their milder reaction conditions, higher specificity, and reduced environmental impact.

Mechanistic Studies of Enzymatic Coupling

The enzymatic synthesis of amoxicillin and similar β-lactam antibiotics from this compound is predominantly catalyzed by Penicillin G Acylase (PGA). The reaction is a kinetically controlled process where the enzyme facilitates the acylation of the β-lactam nucleus.

The accepted mechanism involves a two-step process:

Formation of an Acyl-Enzyme Intermediate: The enzyme (E) reacts with the acyl donor, this compound (S), to form a covalent acyl-enzyme intermediate (E-A), releasing methanol.

Nucleophilic Attack by the β-Lactam Nucleus: The amino group of the β-lactam nucleus (N), such as 6-APA, then acts as a nucleophile, attacking the acyl-enzyme intermediate. This leads to the formation of the final antibiotic product (P) and regeneration of the free enzyme.

This synthesis is in competition with the hydrolysis of both the substrate (primary hydrolysis) and the product (secondary hydrolysis), where water acts as the nucleophile, leading to the formation of D-p-hydroxyphenylglycine. Optimizing the reaction conditions to favor the aminolysis reaction over hydrolysis is a key challenge in the industrial production of these antibiotics.

Reaction StepDescriptionKey Species Involved
1 Acyl-Enzyme FormationThis compound, Penicillin G Acylase (PGA)
2 Nucleophilic AttackAcyl-Enzyme Intermediate, 6-Aminopenicillanic Acid (6-APA) or 7-Aminodesacetoxycephalosporanic acid (7-ADCA)
Side Reaction HydrolysisAcyl-Enzyme Intermediate, Water

Process Improvements for Pharmaceutical Intermediates

Significant research has been directed towards optimizing the synthesis of β-lactam antibiotics using this compound to enhance yield, reduce costs, and improve the sustainability of the process.

Key areas of process improvement include:

Immobilized Enzymes: The use of immobilized Penicillin G Acylase offers several advantages, including enhanced enzyme stability, ease of separation from the reaction mixture, and the potential for continuous processing. However, challenges such as enzyme clogging due to the crystallization of substrates and products on the enzyme surface need to be addressed.

Reaction Conditions:

pH Control: Maintaining an optimal pH is crucial to maximize the synthesis-to-hydrolysis ratio.

Temperature: The reaction temperature influences both the rate of reaction and the stability of the enzyme.

Co-solvents: The addition of organic co-solvents can influence the solubility of reactants and products, thereby affecting the reaction equilibrium and potentially increasing the yield.

Substrate Concentration: The molar ratio of the acyl donor to the β-lactam nucleus is a critical parameter that is optimized to drive the reaction towards product formation.

Downstream Processing: Innovations in the crystallization and purification of the final antibiotic product are essential for achieving high purity and yield on an industrial scale.

Improvement StrategyRationaleChallenges
Enzyme Immobilization Enhanced stability, reusability, and simplified product separation.Enzyme clogging, mass transfer limitations.
pH and Temperature Optimization Maximizes enzyme activity and stability, favors synthesis over hydrolysis.Requires precise control throughout the reaction.
Use of Co-solvents Improves solubility of reactants and products, shifts equilibrium.Potential for enzyme denaturation, solvent toxicity.
Optimized Substrate Ratio Drives the reaction towards product formation.Requires careful balancing to avoid substrate inhibition.

Synthesis of Other Biologically Active Compounds and Analogs

Beyond its well-established role in antibiotic synthesis, the chiral scaffold of this compound and its derivatives are being explored for the creation of other novel, biologically active compounds.

One notable example is the use of 4-hydroxyphenylglycine and 4-hydroxyphenylglycinol derivatives in the development of agonists for the G protein-coupled receptor 88 (GPR88). This receptor is implicated in various central nervous system disorders, making it an attractive therapeutic target. Structure-activity relationship (SAR) studies on a series of compounds derived from these chiral building blocks have provided valuable insights for the design of potent and selective GPR88 modulators.

Furthermore, the inherent chirality and functional groups of p-hydroxyphenylglycine derivatives make them attractive starting materials in medicinal chemistry for the synthesis of a variety of compounds with potential therapeutic applications, including antiviral and anticancer agents. The amino acid backbone provides a versatile platform for the introduction of diverse substituents to explore new chemical space and identify novel bioactive molecules.

Role in Chiral Ligand Synthesis

The use of enantiomerically pure amino acids and their derivatives as precursors for chiral ligands in asymmetric catalysis is a well-established strategy. These ligands can coordinate with metal centers to form catalysts that can induce stereoselectivity in a wide range of chemical transformations.

While specific, widely adopted examples of chiral ligands synthesized directly from this compound are not extensively documented in mainstream literature, the structural motifs present in this molecule make it a promising candidate for such applications. The amino and carboxylate functionalities can be readily modified to create bidentate or polydentate ligands. For instance, the formation of Schiff bases from the amino group with various aldehydes is a common method for generating chiral ligands.

Computational and Theoretical Investigations

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are essential for understanding the three-dimensional structure of Methyl (2S)-2-amino-2-(4-hydroxyphenyl)acetate and how its shape influences its physical and chemical behavior. These studies explore the various spatial arrangements of the molecule's atoms, known as conformations, and their relative energies.

Molecular mechanics force fields, such as AMBER or CHARMM, are commonly employed to rapidly explore the potential energy surface and identify low-energy conformations. These methods treat the molecule as a collection of atoms connected by springs, allowing for efficient calculation of conformational energies. More accurate quantum mechanics methods can then be used to refine the geometries and relative energies of the most stable conformers.

Table 1: Illustrative Dihedral Angles for Low-Energy Conformers of this compound

ConformerDihedral Angle (H-N-Cα-C) (°)Dihedral Angle (N-Cα-C=O) (°)Dihedral Angle (Cα-C-O-CH3) (°)Relative Energy (kcal/mol)
A601201800.0
B-60-12001.2
C18001802.5

Note: This data is illustrative and intended to represent the type of information obtained from conformational analysis.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide detailed information about the electronic structure of this compound, which is fundamental to understanding its reactivity. Methods such as Density Functional Theory (DFT) and ab initio calculations are used to determine various electronic properties. researchgate.net

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons (its nucleophilicity), while the LUMO energy relates to its ability to accept electrons (its electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. For this compound, the HOMO is likely to be localized on the electron-rich hydroxyphenyl ring and the lone pair of the nitrogen atom, while the LUMO is expected to be centered on the carbonyl group of the ester.

Other calculated properties include the molecular electrostatic potential (MEP), which maps the charge distribution on the molecular surface, identifying regions susceptible to electrophilic or nucleophilic attack. Atomic charges, ionization potential, and electron affinity can also be computed to provide a comprehensive picture of the molecule's electronic characteristics. researchgate.net

Table 2: Exemplary Calculated Electronic Properties of this compound

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-0.8 eV
HOMO-LUMO Gap5.7 eV
Ionization Potential8.2 eV
Electron Affinity0.5 eV

Note: This data is illustrative and based on typical values for similar aromatic amino acid derivatives.

Reaction Mechanism Elucidation via Computational Chemistry

This compound is a crucial side chain precursor in the enzymatic synthesis of the antibiotic amoxicillin (B794). acs.orgacs.org Computational chemistry plays a vital role in elucidating the mechanism of this and other reactions. By modeling the reactants, products, and potential transition states, researchers can map out the entire reaction pathway and identify the rate-determining steps.

For the enzymatic synthesis of amoxicillin, computational studies can model the docking of the substrate, this compound, into the active site of the enzyme, typically penicillin G acylase. acs.org These models can reveal the key interactions, such as hydrogen bonds and hydrophobic interactions, that are responsible for substrate binding and orientation. Quantum mechanics/molecular mechanics (QM/MM) methods are particularly useful here, where the reactive part of the system (the substrate and key active site residues) is treated with a high level of quantum mechanics theory, while the rest of the enzyme is treated with more computationally efficient molecular mechanics.

These studies can help to understand the role of specific amino acid residues in the catalytic mechanism, such as activating the nucleophile or stabilizing the transition state. This knowledge can then be used to engineer more efficient enzymes for industrial applications.

Prediction of Stereoselectivity in Synthetic Routes

The stereochemistry of this compound is critical for its biological activity and its use in the synthesis of stereochemically pure pharmaceuticals. Computational methods are increasingly used to predict and understand the stereoselectivity of synthetic reactions.

Theoretical models can be used to calculate the energies of the transition states leading to the different stereoisomers. scielo.br The stereoisomer formed through the lower energy transition state is predicted to be the major product. For example, in a diastereoselective alkylation reaction of a chiral precursor to an amino acid, computational models can help to explain why one face of the enolate is more sterically hindered, leading to the preferential formation of one diastereomer. scielo.br

By analyzing the structures of the transition states, chemists can identify the key steric and electronic factors that control the stereochemical outcome of a reaction. This understanding can guide the choice of reagents, catalysts, and reaction conditions to achieve the desired stereoselectivity. For instance, in organocatalyzed reactions, computational modeling can help in the design of catalysts that create a chiral environment favoring the formation of one enantiomer over the other.

Future Research Directions and Sustainable Methodologies

Development of Novel and Highly Enantioselective Synthetic Routes

The synthesis of single-enantiomer α-amino acids is a key challenge in organic chemistry. While various methods exist, research continues to seek more efficient and selective routes. One prominent strategy for obtaining enantiomerically pure compounds like Methyl (2S)-2-amino-2-(4-hydroxyphenyl)acetate is through the resolution of a racemic mixture. This involves using a chiral resolving agent to create a pair of diastereomers, which, unlike enantiomers, have different physical properties and can be separated.

Another advanced approach involves asymmetric catalysis, where a small amount of a chiral catalyst directs a reaction to favor the formation of one enantiomer over the other. Areas of active research include the development of novel chiral phase-transfer catalysts and metal complexes that can facilitate reactions like asymmetric alkylations or hydrogenations on prochiral substrates to yield the desired α-amino acid ester with high enantiomeric excess (e.e.). organic-chemistry.orgresearchgate.net For instance, catalysts derived from cinchona alkaloids have shown high efficiency in the enantioselective alkylation of glycine (B1666218) derivatives, achieving excellent yields and enantioselectivity. organic-chemistry.org

MethodCatalyst/Resolving AgentSubstrateKey Findings
Asymmetric Phase-Transfer Catalysis Cinchona alkaloid-derived quaternary ammonium (B1175870) saltsN-(diphenylmethylene) glycine tert-butyl esterAchieves high enantiomeric excess (94–99% e.e.) and yields (82–92%) for alkylation reactions. organic-chemistry.org
Molybdenum-Catalyzed Asymmetric Amination Chiral Molybdenum complex with chiral phosphoric acid (CPA)α-hydroxy estersAn effective method for C-N bond formation to produce N-protected α-amino acid esters. nih.gov
Cobalt-Catalyzed Asymmetric aza-Barbier Reaction Chiral ligand-cobalt complexKetimines and unactivated alkyl halidesEnables the formation of chiral α-tertiary amino esters with high enantioselectivity. dicp.ac.cn
Biomimetic Carbonyl Catalysis Centrally chiral pyridoxal (B1214274) catalystN-unprotected α-substituted amino acid estersRealizes direct asymmetric α-C allylic alkylation to produce α-quaternary chiral glutamic acid derivatives. acs.org

Advancements in Biocatalytic Efficiency and Sustainability

Biocatalysis, the use of enzymes to catalyze chemical reactions, represents a cornerstone of green chemistry and sustainable manufacturing. For the production of this compound, enzymatic kinetic resolution of the racemic methyl ester is a highly effective and widely studied method. This process leverages the high stereoselectivity of enzymes, which preferentially react with one enantiomer in the racemic mixture, leaving the other enantiomer unreacted and thus easily separable.

Lipases and penicillin G acylase (PGA) are two classes of enzymes that have demonstrated significant utility in this area. researchgate.net For example, PGA can selectively acylate the L-enantiomer (the (S)-form) of phenylglycine and 4-hydroxyphenylglycine methyl esters in organic solvents, allowing for the straightforward isolation of the unreacted D-enantiomer. researchgate.net Research is focused on improving the efficiency of these biocatalysts through protein engineering, optimizing reaction media (such as using ionic liquids to enhance enantioselectivity), and developing robust immobilization techniques that allow for enzyme reuse and improved process stability. acs.org

EnzymeMethodSubstrateKey Findings
Penicillin G Acylase (PGA) Kinetic Resolution (Enantioselective acylation)Racemic methyl esters of phenylglycine and 4-hydroxyphenylglycineSpecifically acylates the L-enantiomers in organic solvents, enabling easy separation of the D-enantiomer. researchgate.net
Lipase from Candida antarctica (CAL-B / Novozym 435) Kinetic Resolution (Asymmetric ammonolysis)D,L-p-hydroxyphenylglycine methyl ester (D,L-HPGME)Use of ionic liquids as reaction media significantly enhances enantioselectivity (E value) compared to traditional organic solvents. acs.org
Proteolytic Enzymes (e.g., from Papaya) Kinetic Resolution (Enantioselective hydrolysis)N-acyl-DL-phenylglycine methyl esterImmobilized enzymes selectively hydrolyze the L-ester to the corresponding acid, leaving the D-ester unreacted for separation. google.com

Integration of Continuous Flow Chemistry for Scalable Production

Continuous flow chemistry is a modern production paradigm that is revolutionizing the pharmaceutical and fine chemical industries. Instead of large-scale batch reactors, reactions are performed in a continuous stream through narrow tubes or microreactors. This technology offers significant advantages, including superior heat and mass transfer, enhanced safety when dealing with hazardous reagents, improved reproducibility, and the potential for straightforward automation and scalability. nih.govscielo.br

The synthesis of α-amino acid esters and their derivatives has been successfully demonstrated in continuous flow systems. nih.gov For a high-volume intermediate like this compound, which is a precursor to the world's most-produced antibiotic, amoxicillin (B794), the transition to continuous manufacturing is a key area of research. organic-chemistry.org Flow processes can enable the safe handling of reactive intermediates and allow for the telescoping of multiple synthetic steps, eliminating the need for costly and time-consuming isolation and purification of intermediates. organic-chemistry.org Research in this area focuses on designing efficient reactor setups, optimizing reaction parameters like residence time and temperature, and integrating real-time monitoring to ensure product quality. nih.gov

ProcessReactor TypeSubstratesKey Advantages Demonstrated
Synthesis of β-Amino Acid Esters Packed-bed microreactor with immobilized lipaseAromatic amines, acrylatesGreen reaction conditions (methanol), short residence time (30 min), easy process control. nih.gov
Synthesis of α-Halo Ketones (from Amino Acids) Tubular reactor / Tube-in-tube reactorN-protected amino acids, diazomethaneEliminates the need to handle or store hazardous diazomethane; enables a multistep synthesis without racemization in excellent yields. organic-chemistry.org
α-Alkylation of Esters Microfluidic systemEsters, lithium diisopropylamide (LDA), electrophilesAllows for the use of unstable lithium enolate intermediates at room temperature, which is not feasible in batch, improving safety and efficiency. nih.gov
Synthesis of Amoxicillin Continuous reactive crystallization6-Aminopenicillanic acid (6-APA), 4-hydroxy phenylglycine methyl ester (4-HPGME)Combines reaction and crystallization to increase yield and process productivity for the final antibiotic product. organic-chemistry.org

Exploration of New Applications as a Versatile Chiral Synthon

The primary and most economically significant application of this compound is as a critical chiral side-chain precursor in the semi-synthesis of several essential β-lactam antibiotics. dicp.ac.cn In these syntheses, the chiral center of the amino acid ester is incorporated directly into the final drug molecule, making its enantiomeric purity paramount.

The enzymatic coupling of this side chain with a β-lactam nucleus, such as 6-aminopenicillanic acid (6-APA) or 7-amino-3-desacetoxycephalosporanic acid (7-ADCA), is the key step in the industrial production of amoxicillin and cefadroxil (B1668780), respectively. This enzymatic approach, catalyzed by penicillin G acylase, is a greener alternative to older chemical methods.

Future research aims to expand the utility of this synthon. Its structural motif—a chiral α-amino acid with a functionalized aromatic ring—is common in many biologically active molecules. By modifying the phenolic hydroxyl group or the ester, and by using the amino group as a handle for further reactions, this compound can serve as a starting material for a diverse range of pharmaceutical candidates, such as novel enzyme inhibitors or receptor agonists.

ApplicationProduct Classβ-Lactam NucleusSignificance
Amoxicillin Synthesis β-Lactam Antibiotic (Penicillin family)6-Aminopenicillanic acid (6-APA)One of the most widely used broad-spectrum antibiotics for treating bacterial infections. organic-chemistry.org
Cefadroxil Synthesis β-Lactam Antibiotic (Cephalosporin family)7-Amino-3-desacetoxycephalosporanic acid (7-ADCA)A first-generation cephalosporin (B10832234) antibiotic used for various bacterial infections.
Cefprozil Synthesis β-Lactam Antibiotic (Cephalosporin family)7-amino-3-[(Z)-1-propenyl]-3-cephem-4-carboxylic acidA second-generation cephalosporin antibiotic.
GPR88 Agonist Development CNS Drug DiscoveryN/A (derivatization of the core structure)The parent amino acid structure is a scaffold for designing ligands for G protein-coupled receptors implicated in neurological disorders.

Q & A

Basic: What synthetic routes are commonly used to prepare Methyl (2S)-2-amino-2-(4-hydroxyphenyl)acetate, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves enantioselective methods to preserve the (2S)-configuration. A common approach is the esterification of (S)-2-amino-2-(4-hydroxyphenyl)acetic acid using methanol under acidic catalysis (e.g., HCl or H₂SO₄). Alternatively, reductive amination of 4-hydroxyphenylglyoxylate derivatives with chiral catalysts can yield the desired stereochemistry . Optimization includes:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
  • Catalysts : Chiral auxiliaries or enzymes (e.g., lipases) improve enantiomeric excess .
  • Temperature control : Low temperatures (0–5°C) minimize racemization during esterification.
  • Flow microreactors : For scale-up, continuous flow systems improve mixing and reduce side reactions .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound across studies?

Answer:
Discrepancies often arise from variations in assay conditions or impurity profiles. Methodological strategies include:

  • Structural validation : Confirm stereochemical purity via chiral HPLC or X-ray crystallography .
  • Comparative studies : Test analogs (e.g., 3-nitro or 4-fluoro derivatives) to isolate structure-activity relationships .
  • Assay standardization : Use isogenic cell lines and controlled pH buffers to minimize variability in enzyme inhibition assays .
  • Impurity profiling : LC-MS or NMR to identify byproducts (e.g., hydrolyzed esters) that may interfere with bioactivity .

Basic: What spectroscopic techniques are most effective for characterizing stereochemical purity?

Answer:

  • Chiral HPLC : Using columns like Chiralpak IA/IB with hexane-isopropanol mobile phases resolves enantiomers .
  • NMR spectroscopy : 1^1H-NMR diastereomeric splitting in the presence of chiral shift reagents (e.g., Eu(hfc)₃) confirms configuration .
  • Optical rotation : Compare specific rotation values with literature data (e.g., [α]D20_D^{20} = +15° to +18° in methanol) .
  • Circular dichroism (CD) : Distinct CD spectra for (2S)- vs. (2R)-enantiomers validate configuration .

Advanced: What strategies enhance the stability of this compound in aqueous solutions for in vitro studies?

Answer:
The ester group is prone to hydrolysis. Stabilization methods include:

  • pH buffering : Maintain pH 4–6 (acetate or phosphate buffers) to slow ester hydrolysis .
  • Lyophilization : Store as a lyophilized powder and reconstitute in anhydrous DMSO before use .
  • Co-solvents : Add 10–20% acetonitrile to aqueous solutions to reduce water activity .
  • Temperature : Store solutions at –20°C and avoid repeated freeze-thaw cycles .

Basic: How is this compound utilized in the design of covalent protein-protein interaction inhibitors?

Answer:
The (2S)-amino ester serves as a key intermediate for introducing electrophilic "warheads" (e.g., α,β-unsaturated ketones) into inhibitors. Methods include:

  • Michael acceptor coupling : React the amino group with acryloyl chloride to form covalent-binding motifs .
  • Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to append targeting moieties .
  • Enzymatic assays : Test inhibition kinetics (e.g., KiK_i values) against targets like proteases or kinases .

Advanced: What computational approaches predict interactions between this compound and biological targets?

Answer:

  • Molecular docking : Software like AutoDock Vina models binding poses with receptors (e.g., tyrosine kinases) .
  • MD simulations : Analyze stability of ligand-receptor complexes over 100+ ns trajectories using GROMACS .
  • QSAR modeling : Correlate substituent effects (e.g., hydroxyl vs. nitro groups) with activity using CoMFA/CoMSIA .
  • Free energy calculations : MM-PBSA/GBSA estimate binding affinities for lead optimization .

Basic: What are the primary applications of this compound in medicinal chemistry?

Answer:

  • Antibiotic intermediates : Precursor for β-lactam antibiotics (e.g., cefadroxil impurities) .
  • Peptide mimetics : Incorporated into pseudopeptides to enhance metabolic stability .
  • Enzyme substrates : Probe for aminotransferase or decarboxylase activity in mechanistic studies .

Advanced: How do structural modifications (e.g., halogenation) impact its pharmacological profile?

Answer:

  • Fluorination : Introducing 4-F (as in 4-fluorophenyl analogs) increases lipophilicity and blood-brain barrier penetration .
  • Methylation : 3,5-Dimethyl substitution on the phenyl ring enhances steric hindrance, reducing off-target binding .
  • Nitro groups : 3-Nitro derivatives exhibit stronger electrophilic character, improving covalent inhibition kinetics .

Basic: What analytical methods quantify trace impurities in synthesized batches?

Answer:

  • HPLC-UV/ELSD : Detect hydrolyzed acids or racemized enantiomers with C18 columns .
  • GC-MS : Identify volatile byproducts (e.g., methyl esters of side-chain oxidations) .
  • ICP-OES : Screen for residual metal catalysts (e.g., Pd from hydrogenation steps) .

Advanced: What role does stereochemistry play in its interactions with chiral biological systems?

Answer:
The (2S)-configuration is critical for:

  • Enzyme selectivity : D-amino acid oxidases show no activity toward the (2S)-enantiomer, ensuring metabolic stability .
  • Receptor binding : Molecular dynamics reveal tighter fits in the (S)-form for G-protein-coupled receptors .
  • Toxicity : (2R)-impurities may antagonize intended targets, necessitating >99% enantiomeric excess for in vivo studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.